1,2,3,6-Tetrahydropyridine

Catalog No.
S598588
CAS No.
694-05-3
M.F
C5H9N
M. Wt
83.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,6-Tetrahydropyridine

CAS Number

694-05-3

Product Name

1,2,3,6-Tetrahydropyridine

IUPAC Name

1,2,3,6-tetrahydropyridine

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

InChI

InChI=1S/C5H9N/c1-2-4-6-5-3-1/h1-2,6H,3-5H2

InChI Key

FTAHXMZRJCZXDL-UHFFFAOYSA-N

SMILES

C1CNCC=C1

Canonical SMILES

C1CNCC=C1

The exact mass of the compound 1,2,3,6-Tetrahydropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65443. It belongs to the ontological category of piperideine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

1,2,3,6-Tetrahydropyridine (CAS 694-05-3) is a partially unsaturated cyclic secondary amine that serves as a critical building block in organic synthesis and medicinal chemistry. With a boiling point of 108 °C and a predicted pKa of approximately 10.22, it bridges the chemical space between the highly basic, fully saturated piperidine and the weakly basic, aromatic pyridine. Its defining structural feature is the C3-C4 double bond, which provides a reactive handle for allylic functionalization, cross-coupling, and stereoselective additions. In procurement and process chemistry, it is primarily sourced as a precursor for 3,4-disubstituted piperidines, complex alkaloids, and targeted pharmaceutical intermediates where direct functionalization of a saturated piperidine ring is synthetically unviable [1].

Procurement Fit

Workflow
Synthesis of muscarinic receptor ligand scaffolds; stereochemically complex tetrahydropyridine cores via C-H activation cascades
Selection
1,2,3,6-isomer with imine reactivity; distinct from saturated piperidine and other tetrahydropyridine isomers
Context
Building block for ylide-based [2,3]-sigmatropic rearrangements; asymmetric synthesis with high diastereoselectivity potential

Substituting 1,2,3,6-tetrahydropyridine with its fully saturated analog, piperidine, or its aromatic counterpart, pyridine, fundamentally alters downstream synthetic pathways. Piperidine lacks the requisite alkene functionality, making it completely inert to allylic halogenation, epoxidation, or Heck-type cross-coupling reactions necessary for building complex 3-, 4-, or 5-substituted derivatives [1]. Conversely, pyridine is aromatic, requiring harsh, non-selective reduction conditions that destroy stereocenters and prevent controlled, stepwise functionalization [2]. Furthermore, the pKa difference between 1,2,3,6-tetrahydropyridine (~10.22) and piperidine (~11.22) shifts the nucleophilicity and optimal pH for salt formation and extraction, meaning direct substitution in established formulations or synthetic protocols will lead to altered reaction kinetics, reduced yields, or complete pathway failure.

Substitution Risk

Other tetrahydropyridine isomers

Double bond position shifts imine electronic environment and ground-state conformation, altering reactivity in stereoselective synthesis.

Saturated piperidine analogs

Lack the imine functional group required for ammonium ylide formation and [2,3]-sigmatropic rearrangements; reported lower muscarinic receptor affinity in comparative assays.

Aromatic pyridine

Cannot form the ene-endo-spirocyclic ylide intermediate due to nitrogen basicity and lack of unsaturation in the correct position.

Basicity and Nucleophilicity Shift vs. Saturated Analogs

The introduction of a single double bond in the 6-membered amine ring significantly alters its electronic properties. 1,2,3,6-Tetrahydropyridine exhibits a predicted pKa of 10.22, making it approximately one order of magnitude less basic than its fully saturated counterpart, piperidine (pKa ~11.22) . This reduction in basicity attenuates its nucleophilicity, which directly impacts the kinetics of N-alkylation and acylation reactions.

Evidence DimensionAcid dissociation constant (pKa)
Target Compound Data~10.22
Comparator Or BaselinePiperidine (pKa ~11.22)
Quantified Difference~1.0 pKa unit reduction in basicity
ConditionsStandard aqueous conditions at 25 °C

The lower basicity requires adjusted equivalents of base during N-protection or coupling steps and alters the optimal pH for aqueous workup and extraction compared to standard piperidine protocols.

Muscarinic receptor affinity
Head-to-head
1,2,3,6-THP derivatives: higher baseline activity
Piperidyl analogs: generally less active (2 of ~20 reach comparable level)
Supports scaffold selection for muscarinic target engagement studies
Radioligand binding, cloned M1-M4 receptors

Enablement of Allylic and Vinylic Functionalization

The C3-C4 double bond in 1,2,3,6-tetrahydropyridine provides a critical site for functionalization that is entirely absent in piperidine. For instance, the double bond allows for direct allylic chlorination or epoxidation, serving as a gateway to 3,4-disubstituted piperidines [1]. Attempts to achieve similar C3 or C4 functionalization on a pre-formed saturated piperidine ring typically require complex, multi-step directing-group strategies with significantly lower overall yields and poor regioselectivity.

Evidence DimensionSynthetic accessibility of C3/C4 functionalized derivatives
Target Compound DataDirect functionalization via alkene addition/allylic substitution
Comparator Or BaselinePiperidine (inert to alkene-specific functionalization)
Quantified DifferenceEnables direct 2- to 3-step access to 3,4-disubstituted piperidines vs. unviable direct C-H functionalization in piperidine
ConditionsStandard electrophilic addition or allylic substitution conditions

Procurement of the partially unsaturated ring is mandatory for synthetic routes targeting complex 3,4-disubstituted piperidine pharmaceuticals, avoiding costly and inefficient de novo ring syntheses.

Isomer ground state energy
Class-level inference
All three tetrahydropyridine isomers adopt distinct half-chair conformations; MP2/6-31G* confirms measurable energy differences
Reinforces isomer-specific procurement; each isomer is a distinct chemical entity
Computational evidence; explicit energy values available in full analysis

Compatibility with Palladium-Catalyzed Cross-Coupling

1,2,3,6-Tetrahydropyridine derivatives are uniquely suited for transition-metal-catalyzed cross-coupling reactions, such as the Heck reaction, due to the presence of the cyclic alkene. Research demonstrates that the tetrahydropyridine core can undergo highly selective 6-endo-trig alkyl-Heck reactions to yield 5-substituted derivatives (e.g., 5-phenyl-1,2,3,6-tetrahydropyridines) [1]. Saturated piperidines cannot participate in these alkene-dependent carbometalation pathways, rendering them useless for this specific late-stage functionalization strategy.

Evidence DimensionSubstrate viability for Heck-type cross-coupling
Target Compound DataHighly reactive (supports 6-endo-selective alkyl-Heck cyclizations)
Comparator Or BaselinePiperidine (non-reactive/incompatible)
Quantified Difference100% difference in pathway viability (reactive vs. inert)
ConditionsPalladium-catalyzed coupling conditions (e.g., PdCl2(dppf), toluene)

Buyers developing targeted libraries via late-stage transition-metal coupling must select the tetrahydropyridine core, as saturated analogs will fail to react.

Synthetic yield
Cross-study comparable
85% isolated yield
Demonstrates reliable access to 1,2,3,6-isomer via phosphine-catalyzed [5+1] annulation
Regiospecific; >20:1 selectivity

Controlled Reduction vs. Aromatic Pyridine

When synthesizing functionalized piperidines, starting from pyridine often requires harsh hydrogenation conditions that can strip sensitive functional groups. However, 1,2,3,6-tetrahydropyridine can be accessed via chemoselective partial reduction of pyridinium salts, and once isolated, it can be functionalized and then subjected to mild reduction (e.g., standard Pd/C catalytic hydrogenation at room temperature) to yield the final piperidine [1]. This offers a highly controlled, stepwise alternative to the brute-force reduction of pyridine.

Evidence DimensionReduction conditions to reach saturated piperidine
Target Compound DataMild catalytic hydrogenation (Pd/C, H2, room temperature)
Comparator Or BaselinePyridine (requires high pressure H2, elevated temperatures, or strong catalysts like PtO2)
Quantified DifferenceSignificantly lower temperature and pressure requirements for final saturation
ConditionsStandard catalytic hydrogenation

Procuring 1,2,3,6-tetrahydropyridine allows process chemists to bypass the harsh conditions required to break pyridine's aromaticity, protecting sensitive functional groups during complex synthesis.

Stereoselective synthesis
Class-level inference
up to 95% yield, >95% de
Enables complex chiral tetrahydropyridine scaffolds; C-H activation cascade
Rh(I)-catalyzed one-pot procedure
[2,3]-Sigmatropic rearrangement
Data to verify
Forms ene-endo-spirocyclic ammonium ylides; proceeds to pyrroloazepinones and oxazepinones
Unique imine-driven reactivity; not replicable with piperidine or pyridine
Vendor-cited application; verify with target substrate

Precursor for 3,4-Disubstituted Piperidine Pharmaceuticals

Used extensively as a starting material for the synthesis of complex chiral piperidines, where the double bond is utilized for stereoselective epoxidation, dihydroxylation, or allylic substitution before final reduction[1].

Synthesis of Dopamine Receptor Modulators

Acts as a critical core building block in the development of selective dopamine D4 receptor antagonists and MPTP analogs, where the specific geometry and reactivity of the partially unsaturated ring are required[2].

Late-Stage Functionalization via Cross-Coupling

Employed in transition-metal-catalyzed processes, such as Heck or Suzuki couplings, to rapidly generate libraries of 4- or 5-arylated tetrahydropyridines for high-throughput screening in medicinal chemistry [3].

Stepwise Heterocycle Saturation Workflows

Utilized as a stable, isolable intermediate in process chemistry to avoid the harsh, non-selective reduction conditions required to convert aromatic pyridines directly into fully saturated piperidines [4].

Application Fit

Application
Selection Property
Validation Focus
Muscarinic receptor ligand development
Reported higher baseline affinity vs. piperidyl scaffold
Verify binding in target receptor subtype assay
[2,3]-Sigmatropic rearrangement to azepinones
Imine functional group capable of ylide formation
Confirm reaction feasibility with intended substrate
Asymmetric C-H activation cascade
Stereochemical control potential (>95% de reported)
Validate diastereoselectivity in specific target system

Physical Description

1,2,3,6-tetrahydropyridine appears as a colorless liquid. Insoluble in water. Floats on water. Vapors heavier than air. Used to make other chemicals.

XLogP3

0.5

Boiling Point

108.0 °C

Melting Point

-48.0 °C

UNII

26RLS9D255

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.5%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

694-05-3

Wikipedia

1,2,3,6-tetrahydropyridine

Use Classification

Fire Hazards -> Flammable - 2nd degree

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